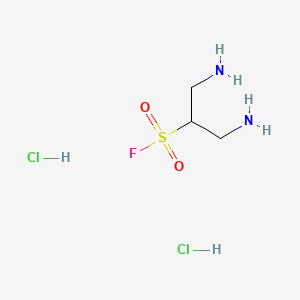

1,3-Diaminopropane-2-sulfonylfluoridedihydrochloride

Description

Properties

CAS No. |

2803861-14-3 |

|---|---|

Molecular Formula |

C3H11Cl2FN2O2S |

Molecular Weight |

229.10 g/mol |

IUPAC Name |

1,3-diaminopropane-2-sulfonyl fluoride;dihydrochloride |

InChI |

InChI=1S/C3H9FN2O2S.2ClH/c4-9(7,8)3(1-5)2-6;;/h3H,1-2,5-6H2;2*1H |

InChI Key |

AHKMQZDFNSXXIV-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CN)S(=O)(=O)F)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation generally follows a multi-step approach:

- Step 1: Formation of an intermediate imine or related precursor by reaction of amines with aldehydes or acrolein derivatives.

- Step 2: Introduction of sulfonyl functionality through sulfonyl chloride or sulfonate intermediates.

- Step 3: Conversion of sulfonyl derivatives to sulfonyl fluoride via halide exchange or direct fluorination.

- Step 4: Salt formation to yield the dihydrochloride.

This approach is supported by several patent disclosures detailing analogous processes for related 1,3-diaminopropane derivatives and sulfonamide compounds.

Detailed Synthetic Route from Patented Processes

Formation of Intermediate Imines and Reduction

- The reaction of 1,3-diaminopropane or substituted amines with aldehydes such as acrolein in aprotic solvents (preferably tetrahydrofuran) at controlled temperatures (0°C to 10°C) leads to imine intermediates.

- These imines are then reduced under hydrogenation conditions using catalysts like palladium on carbon at ambient temperature and moderate pressure (40-50 psi) for about 20 hours.

- The reduction yields the corresponding amine intermediates essential for further functionalization.

Introduction of Sulfonyl Group

- Sulfonyl chlorides are prepared by sulfonylation of appropriate alcohol or alkene precursors.

- For example, cyclopropane-1-sulfonyl chloride derivatives are prepared by sulfonylation of cyclopropane diols, which can be adapted to the 1,3-diaminopropane backbone.

- The sulfonyl chloride intermediate is then reacted with the amine to form sulfonamide linkages.

Conversion to Sulfonyl Fluoride

- The sulfonyl chloride intermediate is converted to sulfonyl fluoride by halide exchange reactions, typically using fluoride sources such as potassium fluoride or other fluorinating agents under controlled conditions.

- This step requires careful temperature control to avoid degradation or side reactions.

- The sulfonyl fluoride group is critical for the biological activity and reactivity of the final compound.

Formation of Dihydrochloride Salt

- The final compound is treated with hydrochloric acid or HCl gas to form the dihydrochloride salt.

- This salt formation enhances the compound's stability, solubility, and handling properties.

- The process is generally carried out in anhydrous solvents with controlled acid equivalents to ensure complete salt formation without excess acid.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Solvent | Notes |

|---|---|---|---|---|---|

| Imine formation | 1,3-Diaminopropane + Acrolein | 0 to 10 °C | 1-2 hours | Tetrahydrofuran | Stirring under inert atmosphere |

| Imine reduction | Pd/C catalyst, H2 gas (40-50 psi) | Ambient | ~20 hours | Tetrahydrofuran | Filtration to remove catalyst |

| Sulfonyl chloride formation | Sulfonylation of alcohol precursor | 0 to 25 °C | 1-3 hours | Chloroform/THF | Use of sulfonyl chloride reagents |

| Sulfonyl fluoride conversion | Fluoride source (e.g., KF) | 0 to 25 °C | 1-4 hours | Aprotic solvent | Halide exchange reaction |

| Salt formation | HCl addition | 0 to RT | 1-2 hours | Anhydrous solvent | Controlled acid equivalents for dihydrochloride |

In-Depth Research Findings and Analytical Data

- Intermediate Characterization: The imine intermediates and sulfonyl derivatives are characterized by NMR spectroscopy, confirming the formation of the desired functional groups.

- Purification: Filtration, washing with tetrahydrofuran or ethyl acetate, and drying under vacuum are common purification steps.

- Yield: Reported yields for intermediate steps range from 50% to 85%, depending on reaction scale and conditions.

- Spectroscopic Data: ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity of intermediates and final products.

- Salt Formation Confirmation: The dihydrochloride salt is confirmed by elemental analysis and melting point determination.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

1,3-Diaminopropane-2-sulfonylfluoridedihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide.

Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under basic conditions.

Major Products

The major products formed from these reactions include sulfonamide derivatives, nitro compounds, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Diaminopropane-2-sulfonylfluoridedihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.

Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,3-diaminopropane-2-sulfonylfluoridedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This property makes the compound useful in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

1,3-Diaminopropane: A simple diamine with similar structural features but lacking the sulfonyl fluoride group.

1,2-Diaminopropane: An isomer of 1,3-diaminopropane with different reactivity and applications.

Sulfonyl Fluoride Derivatives: Compounds containing the sulfonyl fluoride group, used in various chemical and biological applications.

Uniqueness

1,3-Diaminopropane-2-sulfonylfluoridedihydrochloride is unique due to the presence of both amine and sulfonyl fluoride functional groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-diaminopropane-2-sulfonylfluoride dihydrochloride, and how can instability due to functional group proximity be mitigated?

- Methodological Answer : Synthesis of structurally analogous compounds (e.g., 1-amino-3-chloro-2-propanol hydrochloride) involves multi-step reactions with phthalimide intermediates to stabilize reactive groups . For 1,3-diaminopropane derivatives, sequential protection of amino groups (e.g., using Boc or Fmoc chemistry) followed by sulfonylfluoride introduction under anhydrous conditions is advised. Post-synthetic purification via recrystallization in HCl-saturated ethanol yields the dihydrochloride salt, enhancing stability .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Elemental analysis to confirm stoichiometry of Cl⁻ and NH₃⁺ groups.

- ¹H/¹³C NMR to verify backbone structure (e.g., δ ~3.5 ppm for CH₂ adjacent to sulfonylfluoride) .

- HPLC-MS with ion-pairing agents (e.g., TFA) to assess purity and detect hydrolyzed byproducts (e.g., sulfonic acid derivatives) .

- Chloride identification tests (e.g., silver nitrate precipitation) to confirm dihydrochloride formation .

Q. What are the critical stability considerations for storage and handling?

- Methodological Answer : The compound’s sulfonylfluoride group is moisture-sensitive. Store under inert gas (argon) at –20°C in desiccated vials. Avoid aqueous buffers unless immediately prior to use. Degradation can be monitored via FT-IR (loss of S-F stretch at ~850 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved during experimental design?

- Methodological Answer : Contradictions may arise from protonation state variations. Conduct pH-dependent solubility profiling in DMSO/water mixtures. For example, at pH < 3 (fully protonated), solubility in water increases, while neutral pH favors organic solvents. Use dynamic light scattering (DLS) to detect aggregation in mixed solvents .

Q. What strategies optimize reaction yields in cross-coupling studies involving this compound’s sulfonylfluoride group?

- Methodological Answer : Sulfonylfluorides react selectively with nucleophiles (e.g., amines) under mild conditions. To minimize hydrolysis:

- Use anhydrous DMF or THF with molecular sieves.

- Add coupling partners (e.g., aryl boronic acids) in stoichiometric excess (1.5–2 eq).

- Monitor reaction progress via ¹⁹F NMR (fluoride release as HF correlates with conversion) .

Q. How should researchers address discrepancies in biological activity data across cell-based assays?

- Methodological Answer : Contradictions may stem from cell permeability differences. Perform parallel assays with:

- Membrane-impermeable controls (e.g., PEG-conjugated analogs) to distinguish extracellular vs. intracellular targets.

- Metabolic stability assays (LC-MS/MS quantification of intracellular compound levels over time).

- Knockdown studies (siRNA targeting putative targets) to validate mechanism .

Q. What analytical approaches differentiate between stereoisomers or diastereomeric byproducts?

- Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and a hexane/isopropanol gradient. For diastereomers, compare NOESY NMR cross-peaks to assign spatial configurations. X-ray crystallography of co-crystals (e.g., with thioredoxin) provides definitive stereochemical resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.